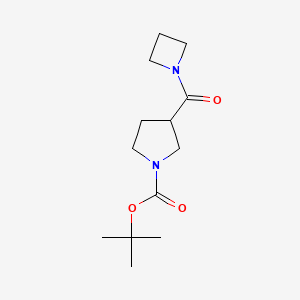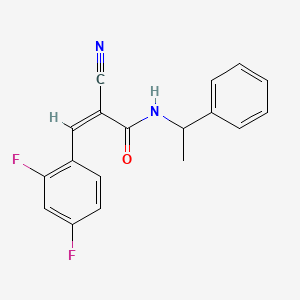
(Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide, also known as DFP-10917, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. In
Mecanismo De Acción
(Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide works by inhibiting the activity of a protein called polo-like kinase 1 (PLK1), which is involved in cell division. PLK1 is overexpressed in many types of cancer cells, and its inhibition can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
(Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of PLK1, which leads to cell cycle arrest and apoptosis. Physiologically, it has been found to reduce tumor growth and induce tumor regression in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide in lab experiments is its specificity for PLK1. This allows researchers to study the effects of PLK1 inhibition without affecting other cellular processes. However, one limitation is that (Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on (Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide. One area of interest is the development of more potent and selective PLK1 inhibitors. Another area of research is the identification of biomarkers that can predict which patients will be responsive to PLK1 inhibition. Additionally, there is interest in combining (Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide with other cancer treatments, such as chemotherapy and immunotherapy, to enhance its efficacy. Finally, there is potential for (Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide to be used in the treatment of other diseases, such as viral infections and autoimmune disorders, where PLK1 is also involved.
Métodos De Síntesis
The synthesis of (Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide involves several steps. The first step is the preparation of (Z)-3-(2,4-difluorophenyl)-N-(1-phenylethyl)acrylamide, which is then reacted with cyanogen bromide to form (Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
(Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to have potential applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O/c1-12(13-5-3-2-4-6-13)22-18(23)15(11-21)9-14-7-8-16(19)10-17(14)20/h2-10,12H,1H3,(H,22,23)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIQTVHTEHQQRQ-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C=C(C=C2)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=C(C=C(C=C2)F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-7-[1-(1-phenyltetrazol-5-yl)ethyl]purine-2,6-dione](/img/structure/B7564749.png)
![N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7564779.png)
![N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7564783.png)
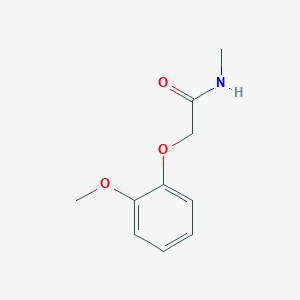
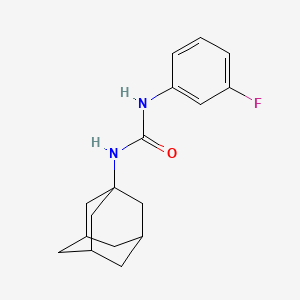
![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7564813.png)
![N-[3-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7564821.png)
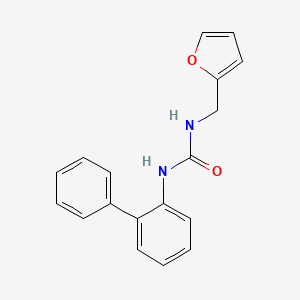
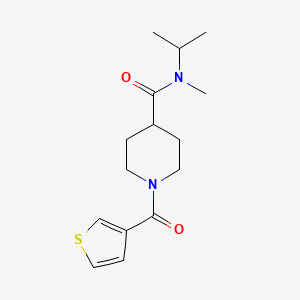
![N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]benzamide](/img/structure/B7564847.png)
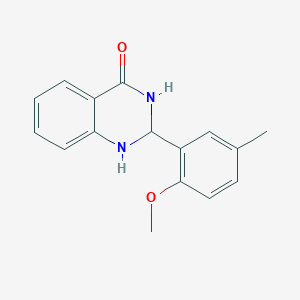

![1-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7564861.png)
